2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a pyridine ring, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the furan and cyano groups. The final step involves the attachment of the naphthalene moiety through a sulfanyl linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-{[3-cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide
Uniqueness
What sets 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H15N3O2S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H15N3O2S/c23-13-16-10-11-19(20-9-4-12-27-20)25-22(16)28-14-21(26)24-18-8-3-6-15-5-1-2-7-17(15)18/h1-12H,14H2,(H,24,26) |
InChI Key |
MWUAMFVBNOLAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=C(C=CC(=N3)C4=CC=CO4)C#N |
Origin of Product |
United States |
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